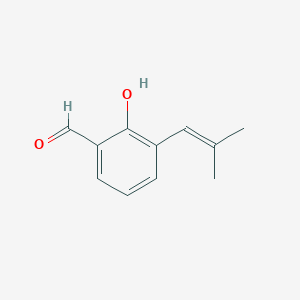
2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde (2-HMB) is a type of aldehyde that is used in a variety of industrial and laboratory applications. It is a colorless liquid with a mild odor and has a boiling point of 199-200 °C. 2-HMB is a versatile compound that can be used as a starting material in the synthesis of various compounds and materials. It is also used in the production of pharmaceuticals, pesticides, and other organic compounds.
科学研究应用
2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde is an important compound in scientific research. It is used in the synthesis of various compounds and materials, and is also used as a starting material in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It is also used in the production of polymers and other materials. This compound is also used as a starting material in the synthesis of various organic compounds and materials.
作用机制
2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde is a versatile compound and can be used in a variety of ways. Its mechanism of action depends on the specific application. In general, this compound can act as a catalyst, a reactant, or a stabilizer. It can also be used as a reducing agent or as an oxidizing agent.
Biochemical and Physiological Effects
This compound is a relatively non-toxic compound and does not pose any significant health risks. It is not known to have any adverse effects on the human body. However, it is important to note that this compound may cause irritation to the eyes and skin if it comes into contact with them.
实验室实验的优点和局限性
2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde is a versatile compound and can be used in a variety of laboratory experiments. It has the advantage of being relatively non-toxic and is relatively easy to synthesize. It also has the advantage of being relatively stable and can be stored for long periods of time. The main limitation of this compound is that it is not very soluble in water and therefore may not be suitable for some applications.
未来方向
The future of 2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde is promising. It is a versatile compound and can be used in a variety of laboratory experiments and industrial applications. It can be used to synthesize various compounds and materials, and can be used as a starting material in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It can also be used in the production of polymers and other materials. Additionally, this compound can be used as a reducing agent or as an oxidizing agent. Finally, this compound can be used to create a variety of new materials and compounds that have not yet been explored.
合成方法
2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde can be synthesized using a variety of methods. The most common method involves the reaction of an aldehyde with an alcohol in the presence of a catalyst. This reaction is known as the Aldol Condensation and produces a product known as an Aldol. The Aldol can then be further reacted with an acid or base to form this compound. Other methods for the synthesis of this compound include the reaction of an aldehyde with an amine, the reaction of an aldehyde with an ester, and the reaction of an aldehyde with an alkene.
属性
IUPAC Name |
2-hydroxy-3-(2-methylprop-1-enyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8(2)6-9-4-3-5-10(7-12)11(9)13/h3-7,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTXFHXLASEQJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=C(C(=CC=C1)C=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














